![molecular formula C25H20O2 B14312756 2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol CAS No. 113714-12-8](/img/structure/B14312756.png)
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol is an organic compound with the molecular formula C19H16O2 It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol typically involves the reaction of phenol with benzophenone under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the benzophenone acts as the electrophile and the phenol as the nucleophile. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents, widely used in the production of plastics.
Bisphenol S (BPS): Another analog with distinct chemical properties and applications.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings.
Uniqueness
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
113714-12-8 |
|---|---|
Fórmula molecular |
C25H20O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)-diphenylmethyl]phenol |
InChI |
InChI=1S/C25H20O2/c26-22-17-15-21(16-18-22)25(19-9-3-1-4-10-19,20-11-5-2-6-12-20)23-13-7-8-14-24(23)27/h1-18,26-27H |
Clave InChI |
ZOQPSKVWSWTPJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


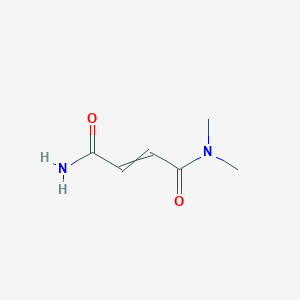
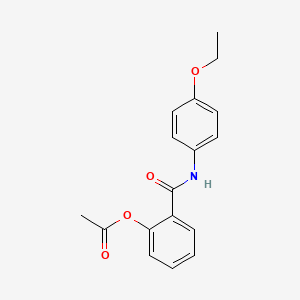
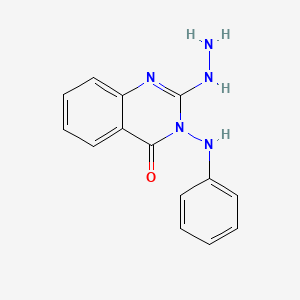
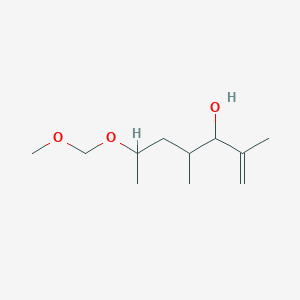
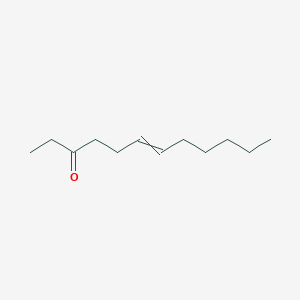

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
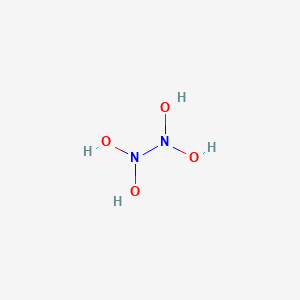
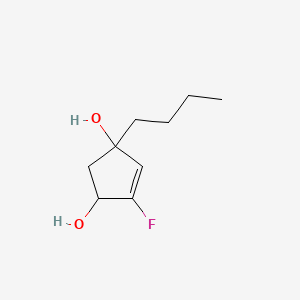
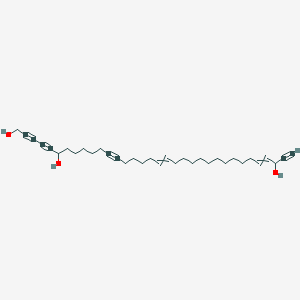

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
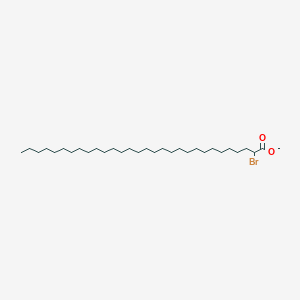
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
